![molecular formula C8H5BrN2O3 B2743863 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 2361706-94-5](/img/structure/B2743863.png)
6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which is known to contain a pyrrole and a pyrazine ring . The pyrrolopyrazine scaffold is widely recognized for its biological activities .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A Michael addition-type reaction has been proposed, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The endocyclic imino group of aminopyrimidine is known to be a stronger nucleophile, but it has high steric hindrance .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone, resulting in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid and its derivatives have shown promising applications in the synthesis of compounds with antitumor activity. For instance, a novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates were synthesized, demonstrating potent in vitro and in vivo antitumor activity by selectively targeting folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry. These compounds inhibited the proliferation of cells expressing folate receptors, including KB and IGROV1 human tumor cells, much more potently due to selective membrane transport and inhibition of glycinamide ribonucleotide formyltransferase (Wang et al., 2010).
Tumor-targeting via Folate Receptor
Further research into 6-substituted straight side chain pyrrolo[2,3-d]pyrimidines showed selective cellular uptake via folate receptor α and -β. This resulted in potent inhibition against FR-expressing cells and human KB tumor cells in culture by inhibiting de novo purine nucleotide biosynthesis via glycinamide ribonucleotide formyltransferase inhibition. The studies established the significance of these compounds for tumor-selective drug uptake by folate receptor α (Wang et al., 2013).
Novel Synthetic Routes
The compound also finds utility in novel synthetic routes to various heterocyclic compounds. For example, a cascade reaction sequence en route to 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones demonstrated a rapid and unprecedented method for synthesizing these molecules, which could have further implications in medicinal chemistry and drug discovery (Gao et al., 2007).
Synthesis of Orally Active Antiallergy Agents
Additionally, this compound derivatives have been synthesized and tested for antiallergenic activity, showcasing oral activity in animal models. These findings highlight the potential of these compounds in developing new antiallergy medications (Temple et al., 1979).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to interact with their targets, such as cdk2, leading to significant alterations in cell cycle progression . This interaction can result in the inhibition of cell proliferation, which is a common mechanism of action for many anticancer drugs.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
Similar compounds have been reported to exert significant cytotoxic activities against various cell lines . They can induce apoptosis, a form of programmed cell death, within cancer cells .
Propriétés
IUPAC Name |
6-bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-4-1-5-2-6(7(12)13)10-8(14)11(5)3-4/h1-3H,(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWICIJFOWYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC(=O)N2C=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
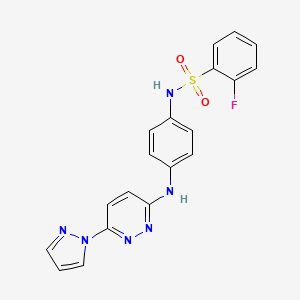
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)
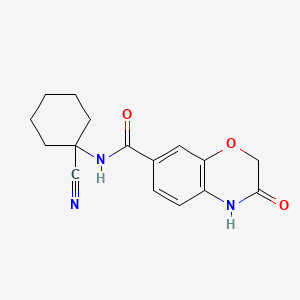
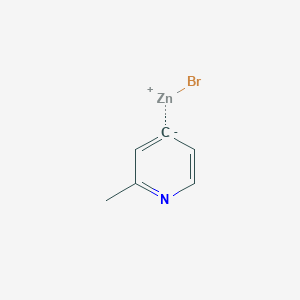
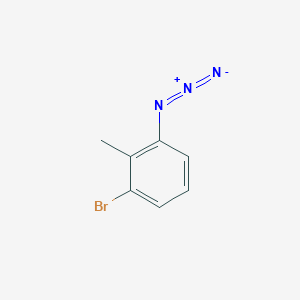

![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)
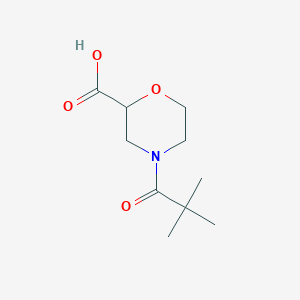
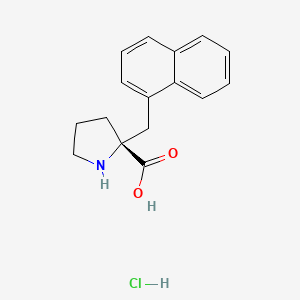


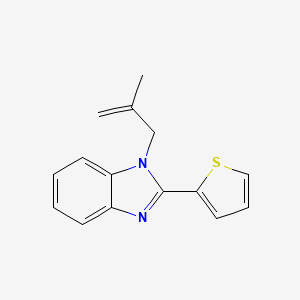
![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)
